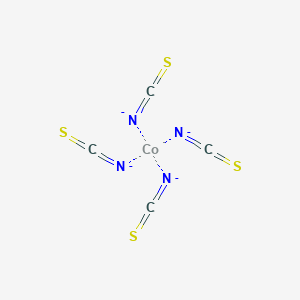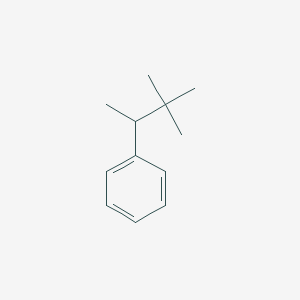
Cobalt tetraisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt tetraisothiocyanate is a chemical compound that has been widely used in scientific research applications. This compound is also known as Co(NCS)4 and has been studied extensively for its potential use in various fields such as catalysis, medicine, and materials science.
Mécanisme D'action
The mechanism of action of cobalt tetraisothiocyanate is not fully understood. However, it is believed to work by binding to specific enzymes and proteins in the body, thereby inhibiting their activity. This can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Cobalt tetraisothiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as peroxidase and catalase. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cobalt tetraisothiocyanate in lab experiments is its unique properties. It can be used as a catalyst for various chemical reactions and has been shown to have potential therapeutic applications. However, there are also limitations to its use. It can be toxic to cells at high concentrations and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of cobalt tetraisothiocyanate. One direction is the development of new synthetic methods for the compound. Another direction is the study of its potential use as a therapeutic agent for various diseases. Additionally, its potential use in materials science and catalysis could be further explored.
Conclusion:
In conclusion, cobalt tetraisothiocyanate is a unique chemical compound that has been widely studied for its potential use in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
Cobalt tetraisothiocyanate can be synthesized by reacting cobalt(II) chloride with potassium isothiocyanate in the presence of ethanol. The resulting product is a dark-red crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by various analytical techniques such as UV-Vis spectroscopy and NMR spectroscopy.
Applications De Recherche Scientifique
Cobalt tetraisothiocyanate has been widely used in scientific research applications due to its unique properties. It has been studied as a potential catalyst for various chemical reactions such as the oxidation of alcohols and the synthesis of organic compounds. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
19453-13-5 |
|---|---|
Nom du produit |
Cobalt tetraisothiocyanate |
Formule moléculaire |
C4CoN4S4-4 |
Poids moléculaire |
291.3 g/mol |
InChI |
InChI=1S/4CNS.Co/c4*2-1-3;/q4*-1; |
Clé InChI |
YNQPJLXDFFGPGJ-UHFFFAOYSA-N |
SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
SMILES canonique |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Autres numéros CAS |
19453-13-5 |
Synonymes |
cobalt tetraisothiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)